

Antimicrobial activity comparison of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride derivatives

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Compound of Interest

Compound Name: 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride

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Comparative Antimicrobial Activity of Propionic Acid Derivatives: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial activity of various propionic acid derivatives, offering insights into the potential efficacy of **3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride** and its analogs.

While direct experimental data on the antimicrobial properties of a series of **3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride** derivatives are not extensively available in the current literature, a review of related propionic acid structures provides valuable context for predicting their activity and guiding future research. Arylpropionic acid derivatives are a well-established class of compounds with a broad range of biological activities.^{[1][2][3]} This guide synthesizes findings from studies on various analogs to highlight key structure-activity relationships.

Comparative Antimicrobial Efficacy: A Look at Propionic Acid Analogs

The antimicrobial activity of propionic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. To provide a comparative benchmark, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of propionic acid derivatives against various microbial strains, as reported in scientific literature.

Compound/Derivative Class	Test Organism(s)	MIC Range (µg/mL)	Key Findings & Reference
Schiff bases of propionic acid	S. aureus, B. subtilis, E. coli, C. albicans, A. niger	Varies (presented as pMIC)	Schiff bases showed better activity than esters. Electron-withdrawing groups (e.g., p-Br) improved antibacterial activity, while electron-releasing groups (e.g., trimethoxy) improved antifungal activity.[4]
3-Aryl-3-(furan-2-yl)propanoic acid derivatives	C. albicans, S. aureus, E. coli	64 - 128	Demonstrated good activity against C. albicans.[5]
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives	ESKAPE bacteria, Candida species	0.5 - >64	Hydrazones with heterocyclic substituents showed the most potent and broad-spectrum activity.[6][7][8] Notably, the introduction of a dimethylamino substituent on the phenyl ring of a related scaffold resulted in a complete loss of antimicrobial activity against all tested bacterial strains.[6][7]
2-(4-substitutedmethylphen	Gram-positive and Gram-negative bacteria	Not specified in µg/mL	Certain derivatives displayed promising antibacterial

yl)propionic acid
derivatives

properties comparable
to chloramphenicol.[9]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocols: Determining Antimicrobial Susceptibility

The following is a detailed methodology for the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.[5][6][10]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

- Test compounds (e.g., **3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride** derivatives)
- Sterile 96-well microtiter plates
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
- Microbial cultures (e.g., *S. aureus*, *E. coli*)
- Spectrophotometer
- Pipettes and sterile tips
- Incubator

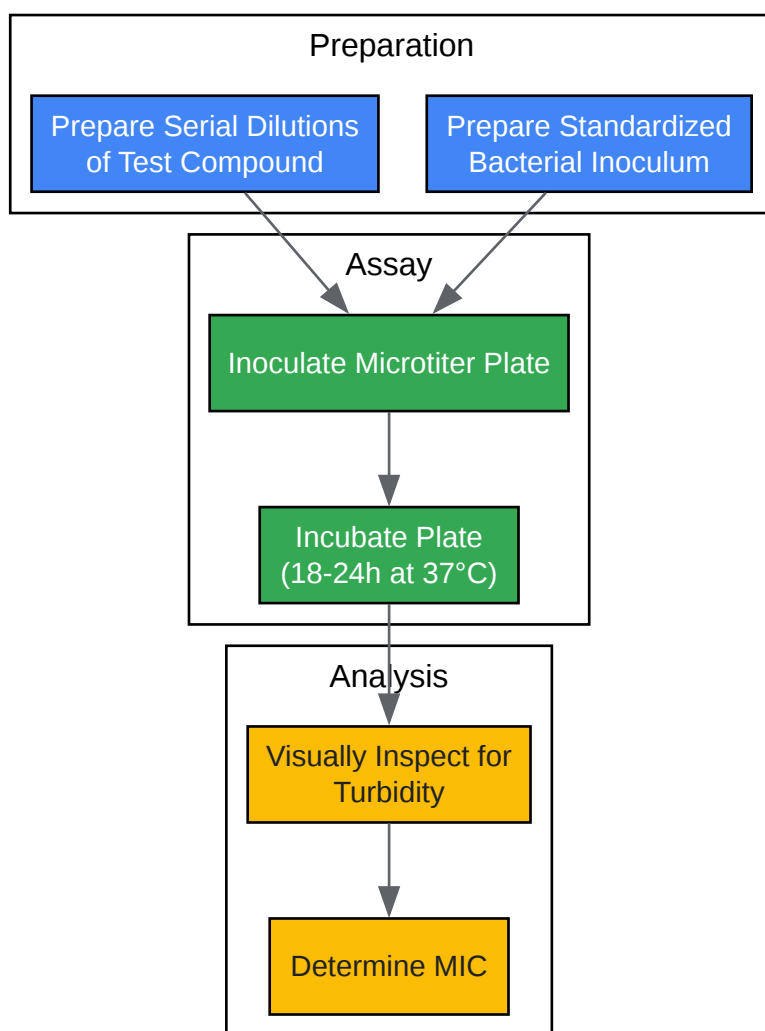
Procedure:

- Preparation of Test Compound Solutions:
 - Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

- Perform serial two-fold dilutions of the stock solution in the broth medium to achieve a range of desired concentrations.
- Preparation of Inoculum:
 - Culture the microorganism overnight in the appropriate broth.
 - Dilute the culture to achieve a standardized concentration, typically adjusted to a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).[8]
- Inoculation of Microtiter Plate:
 - Dispense the diluted compound solutions into the wells of the 96-well plate.
 - Add the standardized microbial inoculum to each well.
 - Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubation:
 - Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[5]
- Determination of MIC:
 - After incubation, visually inspect the plates for turbidity.
 - The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11]

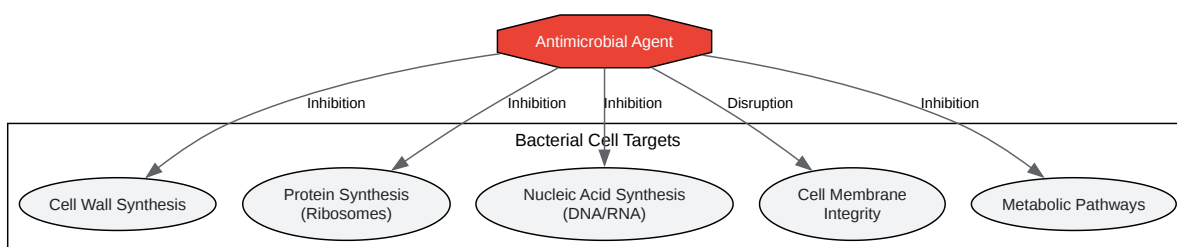
Visualizing Experimental and Biological Pathways

To further clarify the processes involved in antimicrobial activity assessment and the potential mechanisms of action, the following diagrams are provided.



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Caption: Experimental workflow for the broth microdilution MIC assay.



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Caption: General mechanisms of antimicrobial action.[12][13][14]

Conclusion

The available evidence on propionic acid derivatives suggests that their antimicrobial activity is highly dependent on the specific substitutions on the phenyl ring. While some derivatives show promising broad-spectrum activity, the presence of a dimethylamino group has been associated with a loss of efficacy in at least one related molecular scaffold.[6][7] Therefore, it is crucial for researchers investigating **3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride** and its derivatives to conduct thorough antimicrobial susceptibility testing against a wide range of clinically relevant pathogens. The experimental protocols and comparative data presented in this guide offer a foundational framework for such investigations. Future studies should focus on synthesizing and evaluating a series of these specific derivatives to establish a clear structure-activity relationship and determine their potential as novel antimicrobial agents.

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